molecular formula C13H9F3N2O B11855586 5-(3-(Trifluoromethyl)phenyl)nicotinamide CAS No. 1356111-05-1

5-(3-(Trifluoromethyl)phenyl)nicotinamide

Cat. No.: B11855586
CAS No.: 1356111-05-1
M. Wt: 266.22 g/mol
InChI Key: XYGFYPVSUGXLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(Trifluoromethyl)phenyl)nicotinamide is a nicotinamide derivative featuring a pyridine ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. Nicotinamide, a form of vitamin B3 (niacin), serves as a critical scaffold in medicinal and agrochemical research due to its role in redox reactions and enzyme cofactors (e.g., NAD+/NADH). The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in drug discovery and pesticide development .

Properties

CAS No.

1356111-05-1

Molecular Formula

C13H9F3N2O

Molecular Weight

266.22 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)11-3-1-2-8(5-11)9-4-10(12(17)19)7-18-6-9/h1-7H,(H2,17,19)

InChI Key

XYGFYPVSUGXLAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)nicotinamide typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with nicotinamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-(3-(Trifluoromethyl)phenyl)nicotinamide is primarily studied for its pharmacological potential. Research indicates that it may modulate biochemical pathways related to cell signaling and metabolism, making it a candidate for drug development targeting various diseases.

Anticancer Activity

Studies have shown that this compound exhibits promising anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels, which are critical in cancer cell death mechanisms. For instance, in vitro studies on MCF-7 breast cancer cells demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the release of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases. Research indicates that it could modulate pathways involved in inflammation, providing a therapeutic avenue for conditions such as rheumatoid arthritis and other autoimmune disorders.

Biochemical Applications

5-(3-(Trifluoromethyl)phenyl)nicotinamide interacts with various biological targets, including enzymes and receptors, which can influence physiological processes.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing therapeutic regimens.

Modulation of Signaling Pathways

Research suggests that 5-(3-(Trifluoromethyl)phenyl)nicotinamide may modulate key signaling pathways within cells, potentially impacting processes such as apoptosis and cell proliferation. This modulation could be leveraged in developing targeted therapies for cancers and other diseases characterized by dysregulated signaling.

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Anticancer Evaluation

In a preclinical study involving human cervical cancer (HeLa) cells, treatment with 5-(3-(Trifluoromethyl)phenyl)nicotinamide resulted in significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the activation of apoptotic pathways.

Case Study 2: Inflammatory Response Modulation

Another study assessed the effects of the compound on inflammation by measuring cytokine release in T-cell leukemia (Jurkat) cells. The results indicated that the compound inhibited the release of pro-inflammatory cytokines in a dose-dependent manner, suggesting its potential use in treating inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 5-(3-(Trifluoromethyl)phenyl)nicotinamide is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues in Nicotinamide/Benzamide Families

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents/Modifications Key Features/Applications Reference
5-(3-(Trifluoromethyl)phenyl)nicotinamide 5-position: 3-(CF₃)phenyl; amide at pyridine C2 Base compound for comparison
(R)-N-(4-(ClCF₂O)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(3-(CF₃)-1H-pyrazol-5-yl)nicotinamide 6-position: pyrrolidinyl; 5-position: pyrazolyl-CF₃ Antiviral/anticancer candidate
N-(3-(1-methylethoxy)phenyl)-2-(CF₃)benzamide Benzamide backbone; 2-CF₃; 3-isopropoxyphenyl Pesticide (flutolanil)
Methyl 2-amino-5-(CF₃)nicotinate Ester at C2; 5-CF₃; amino at C2 Intermediate in drug synthesis
ALW-II-41-27 (Sigma-Aldrich) 5-thiophenyl; 4-ethylpiperazinylmethyl-CF₃ Kinase inhibitor (cancer research)
Key Observations:
  • Positional Substitution : The 5-position substitution with aromatic/heterocyclic groups (e.g., phenyl, pyrazolyl) is common across analogs, but the 6-position often varies, introducing pyrrolidinyl or hydroxymethyl groups to modulate solubility or target binding .
  • Trifluoromethyl Role : The -CF₃ group consistently enhances lipophilicity (logP increase by ~1–2 units) and resistance to oxidative metabolism, as seen in flutolanil (pesticide) and ALW-II-41-27 (kinase inhibitor) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (aq., mg/mL) Stability Notes
5-(3-(CF₃)phenyl)nicotinamide ~300 (estimated) 3.2–3.8 <0.1 (pH 7.4) Stable to hydrolysis
Methyl 2-amino-5-(CF₃)nicotinate 312.24 2.5–3.0 0.5–1.0 Ester prone to hydrolysis
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(CF₃)benzamide) 323.3 4.1 <0.01 Stable in soil/water
ALW-II-41-27 642.6 4.5–5.0 <0.05 Sensitive to light
Key Observations:
  • Solubility: The amide group in nicotinamide derivatives generally reduces aqueous solubility compared to ester analogs (e.g., methyl 2-amino-5-(CF₃)nicotinate) .
  • Stability : Nicotinamide derivatives exhibit superior hydrolytic stability over esters, critical for oral bioavailability .

Biological Activity

5-(3-(Trifluoromethyl)phenyl)nicotinamide, a compound belonging to the class of nicotinamide derivatives, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which may improve membrane permeability and bioavailability. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a nicotinamide moiety. This configuration is significant for its reactivity and biological activity. The trifluoromethyl group not only influences the physicochemical properties but also plays a crucial role in modulating interactions with biological targets.

Component Description
Chemical Name 5-(3-(Trifluoromethyl)phenyl)nicotinamide
Molecular Formula C13H10F3N2O
Molecular Weight 270.23 g/mol
Functional Groups Nicotinamide, Trifluoromethyl

Research indicates that 5-(3-(Trifluoromethyl)phenyl)nicotinamide exhibits significant biological activity by modulating various biochemical pathways related to cell signaling and metabolism. It interacts with specific molecular targets, such as enzymes and receptors, influencing physiological processes.

  • Enzyme Modulation : The compound has been shown to modulate enzyme activities involved in metabolic pathways. For example, it may affect the activity of enzymes related to NAD+ metabolism, which is crucial for energy production and cellular repair mechanisms.
  • Cell Signaling Pathways : The interaction with cell signaling pathways suggests potential implications in cancer therapy and metabolic disorders.

Pharmacological Applications

The pharmacological applications of 5-(3-(Trifluoromethyl)phenyl)nicotinamide are diverse:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its selectivity index suggests high potency against cancer cells while maintaining safety towards non-cancerous cells .
  • Metabolic Disorders : Given its role in modulating NAD+ levels, it is being investigated for potential therapeutic effects in metabolic disorders related to aging and obesity .

In Vitro Studies

In vitro studies have demonstrated the efficacy of 5-(3-(Trifluoromethyl)phenyl)nicotinamide against various cancer cell lines:

  • Study on Cell Viability : A study evaluated its cytotoxic effects on human keratinocyte cells (HaCaT). The compound showed an IC50 value of approximately 29.99 µM, indicating moderate cytotoxicity while retaining viability in other cell types .
  • Mechanism Exploration : Further investigations revealed that the compound could inhibit dihydrotestosterone (DHT) production by up to 46%, suggesting its potential application in androgen-related conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the trifluoromethyl group in enhancing biological activity compared to other nicotinamide derivatives. Compounds with similar structures were evaluated for their binding affinities and biological effects, providing insights into optimizing lead compounds for further development .

Q & A

Q. What are the established synthetic routes for 5-(3-(Trifluoromethyl)phenyl)nicotinamide, and how can experimental parameters be optimized?

The synthesis of trifluoromethyl-substituted nicotinamide derivatives typically involves multi-step protocols, such as cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example, trifluoromethylphenyl intermediates can be coupled with nicotinamide precursors using palladium catalysts under inert conditions . Optimization parameters include:

  • Temperature control : Higher yields are observed at 80–100°C for coupling reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Catalyst loading : 5–10 mol% Pd(PPh₃)₄ reduces side-product formation.
    Validate purity via HPLC or LC-MS, and confirm structural integrity using 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR .

Q. How can researchers characterize the solubility and stability of 5-(3-(Trifluoromethyl)phenyl)nicotinamide under physiological conditions?

Use a tiered approach:

Solubility screening : Employ shake-flask methods in PBS (pH 7.4) or simulated gastric fluid.

Stability assays : Incubate at 37°C and analyze degradation products via LC-MS over 24–72 hours.

Photostability : Expose to UV-Vis light (300–800 nm) and monitor changes using spectrophotometry.
Report deviations in stability under acidic/basic conditions, as trifluoromethyl groups may hydrolyze at extreme pH .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data for 5-(3-(Trifluoromethyl)phenyl)nicotinamide across different in vitro models?

Contradictions often arise from:

  • Cellular permeability : The trifluoromethyl group enhances lipophilicity but may hinder transport in polarized cells. Use Caco-2 monolayers to assess permeability.
  • Off-target effects : Perform kinome-wide profiling to identify non-specific kinase interactions.
  • Metabolic interference : Liver microsome assays can reveal cytochrome P450-mediated inactivation.
    Address discrepancies by comparing IC₅₀ values under standardized oxygen tension (e.g., normoxia vs. hypoxia) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking studies : Use AutoDock Vina or Schrödinger to predict binding poses against target proteins (e.g., kinases).
  • MD simulations : Run 100-ns trajectories to assess conformational stability of ligand-protein complexes.
  • QSAR analysis : Corrogate electronic parameters (Hammett constants) of the trifluoromethyl group with bioactivity.
    Validate predictions with synthetic analogs and crystallographic data .

Q. What methodological frameworks are recommended for analyzing structure-activity relationships (SAR) in trifluoromethyl-containing analogs?

Adopt a hybrid approach:

Cluster analysis : Group compounds by substituent position and electronic effects.

Free-Wilson vs. Hansch analysis : Quantify contributions of substituents (e.g., trifluoromethyl vs. methyl) to activity.

Statistical validation : Use partial least squares (PLS) regression to mitigate multicollinearity in SAR datasets.
Report R2R^2, q2q^2, and permutation testing results to ensure robustness .

Q. How should researchers address discrepancies in spectroscopic data for 5-(3-(Trifluoromethyl)phenyl)nicotinamide?

  • NMR assignments : Confirm 19F^{19}\text{F} chemical shifts (typically δ = -60 to -65 ppm for CF₃) and 1H^1\text{H} coupling patterns.
  • X-ray crystallography : Resolve ambiguity in regiochemistry or polymorphism.
  • Interlaboratory validation : Compare data across multiple facilities to rule out instrumentation bias .

Q. What advanced analytical techniques are critical for quantifying trace impurities in 5-(3-(Trifluoromethyl)phenyl)nicotinamide?

  • UPLC-QTOF-MS : Detect impurities at <0.1% levels with high mass accuracy.
  • ICP-MS : Screen for heavy metal residues from catalysts (e.g., Pd, Cu).
  • 2D-NMR (HSQC, HMBC) : Identify unknown byproducts in complex mixtures.
    Establish method validation parameters (LOQ, LOD, linearity) per ICH guidelines .

Theoretical and Experimental Integration

Q. How can a theoretical framework enhance the design of in vivo studies for this compound?

Link pharmacokinetic (PK) models to experimental outcomes:

  • Physiologically based PK (PBPK) modeling : Predict tissue distribution and clearance rates.
  • Pharmacodynamic (PD) integration : Correlate plasma concentrations with target engagement using Hill equations.
    Validate models with rodent PK/PD data and adjust for species-specific metabolic differences .

Q. What experimental designs mitigate confounding factors in toxicity studies?

  • Factorial design : Test dose-response, exposure duration, and vehicle effects simultaneously.
  • Negative controls : Include trifluoromethyl-free analogs to isolate toxicity mechanisms.
  • Blinded histopathology : Reduce bias in organ toxicity assessments.
    Use OECD Test Guidelines 423 (acute oral toxicity) and 407 (repeated-dose toxicity) .

Data Presentation

Parameter Method Key Consideration
Synthetic yieldHPLCAccount for solvent residues in purity
LogPShake-flask/ChromatographyValidate with computational (ALOGPS)
Target affinitySPR or ITCControl for DMSO concentration (<1%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.